(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride is a chiral amino acid derivative. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of peptides and other complex molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl2-amino-3-methoxypropanoatehydrochloride typically involves the esterification of (S)-2-amino-3-methoxypropionic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using p-toluenesulfonic acid in refluxing benzene or carbon tetrachloride to azeotropically remove water . Alternatively, cyclohexane can be used as a water azeotroping solvent, and ethyl acetate can precipitate the tosylate salt .
Industrial Production Methods
In industrial settings, the production of amino acid benzyl esters can be achieved using trimethylchlorosilane with methanol at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester group into a carboxylic acid and an alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by bases or acids.
Amidation: The ester can be converted into an amide through reaction with amines.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide, resulting in a carboxylate salt and an alcohol.
Transesterification: Catalyzed by bases or acids, often using methanol or ethanol as the alcohol source.
Major Products
Hydrolysis: Produces (S)-2-amino-3-methoxypropionic acid and benzyl alcohol.
Transesterification: Yields different esters depending on the alcohol used.
Amidation: Forms amides, which are important intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Benzyl2-amino-3-methoxypropanoatehydrochloride involves its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis and transesterification . These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino Acid Methyl Esters: Similar in structure but with a methyl ester group instead of a benzyl ester.
Benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride: Another benzyl ester with a different core structure.
Uniqueness
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride is unique due to its specific combination of functional groups and chiral center, making it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C11H16ClNO3 |
---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
GHCFONDAKFQTCH-PPHPATTJSA-N |
Isomerische SMILES |
COC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.